

Comparative Analysis of UMI-77: A Guide to Selectivity and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Contrary to the inquiry about its cross-reactivity with protein kinases, UMI-77 is not a protein kinase inhibitor. It is a potent and selective small molecule inhibitor of Myeloid Cell Leukemia 1 (McI-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BcI-2) family.[1][2] This guide provides a comprehensive comparison of UMI-77's binding affinity for McI-1 against other BcI-2 family members, supported by experimental data and detailed protocols.

Selectivity Profile of UMI-77 Against BcI-2 Family Proteins

UMI-77 demonstrates a significant selective affinity for McI-1. Its inhibitory constant (Ki) for McI-1 is in the nanomolar range, while its affinity for other anti-apoptotic BcI-2 family proteins, such as BFL-1/A1, BCL-W, BCL-2, and BCL-XL, is substantially lower, with Ki values in the micromolar range.[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

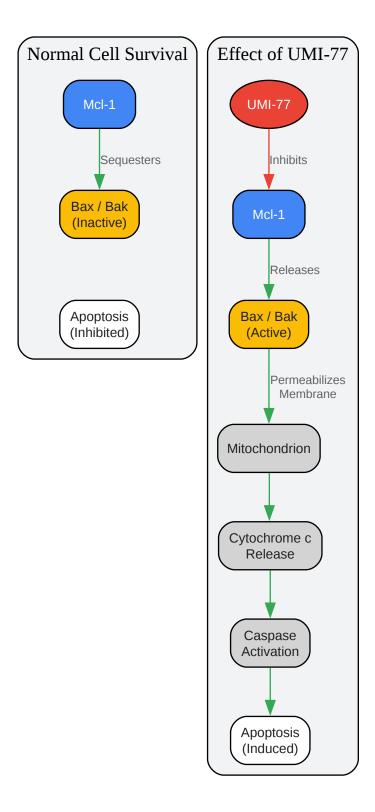


Protein Target	Inhibitory Constant (Ki)
McI-1	0.49 μM (490 nM)[1][2][3]
BFL-1/A1	5.33 μM[3]
BCL-W	8.19 μM[3]
BCL-2	23.83 μM[3]
BCL-XL	32.99 μM[3]

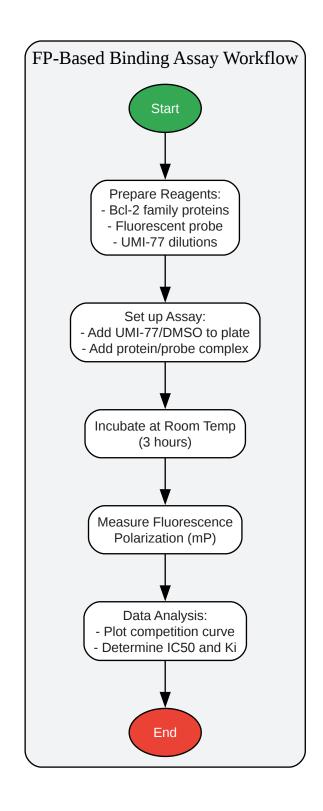
Mechanism of Action: Induction of Apoptosis

UMI-77 exerts its pro-apoptotic effect by binding to the BH3-binding groove of McI-1.[2][4] This action blocks the heterodimerization of McI-1 with pro-apoptotic proteins like Bax and Bak.[2][3] [4] The release of Bax and Bak from McI-1 sequestration leads to their activation, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.[2][4]









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